2-Cyclopentylidene-2-fluoroacetic acid
Overview
Description
2-Cyclopentylidene-2-fluoroacetic acid is an organic compound with the molecular formula C7H9FO2 and a molecular weight of 144.15 g/mol It is characterized by the presence of a cyclopentylidene group and a fluoroacetic acid moiety
Preparation Methods
The synthesis of 2-Cyclopentylidene-2-fluoroacetic acid typically involves the reaction of cyclopentanone with ethyl fluoroacetate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2-Cyclopentylidene-2-fluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the fluoroacetic acid moiety to a hydroxyl group, yielding cyclopentylidene-2-hydroxyacetic acid.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-Cyclopentylidene-2-fluoroacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used to study enzyme-catalyzed reactions involving fluoroacetic acid derivatives and to investigate metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development and as a probe for studying biological processes.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopentylidene-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. For example, fluoroacetic acid derivatives are known to inhibit aconitase, an enzyme in the tricarboxylic acid cycle, by forming a stable complex with the enzyme’s active site. This inhibition disrupts cellular respiration and energy production . The compound’s effects on other molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
2-Cyclopentylidene-2-fluoroacetic acid can be compared with other similar compounds, such as:
Fluoroacetic acid: A simpler compound with similar inhibitory effects on aconitase but lacking the cyclopentylidene group.
Cyclopentylideneacetic acid: Similar in structure but without the fluoro group, leading to different chemical reactivity and biological activity.
Fluorocitrate: Another fluoroacetic acid derivative with potent inhibitory effects on aconitase and other enzymes in the tricarboxylic acid cycle.
The uniqueness of this compound lies in its combination of a cyclopentylidene group and a fluoroacetic acid moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyclopentylidene-2-fluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2/c8-6(7(9)10)5-3-1-2-4-5/h1-4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJYQWCCMCHIRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C(=O)O)F)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777946-22-2 | |
Record name | 2-cyclopentylidene-2-fluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.